molecular formula C35H58O11 B1672668 Filipin III CAS No. 480-49-9

Filipin III

Cat. No.: B1672668
CAS No.: 480-49-9
M. Wt: 654.8 g/mol
InChI Key: IMQSIXYSKPIGPD-BWJOQPJXSA-N
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Biochemical Analysis

Biochemical Properties

Filimarisin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through binding to membrane sterols, altering membrane permeability and associated functions . This interaction is crucial for its antifungal activity.

Cellular Effects

Filimarisin has profound effects on various types of cells and cellular processes. It influences cell function by altering membrane permeability, which can impact cell signaling pathways, gene expression, and cellular metabolism . The binding of Filimarisin to cholesterol in membranes forms ultrastructural aggregates and complexes .

Molecular Mechanism

Filimarisin exerts its effects at the molecular level through binding interactions with biomolecules, specifically membrane sterols . This binding alters membrane permeability and associated functions, contributing to its antifungal activity. It also inhibits prion protein (PrP) endocytosis and causes the release of PrP from the plasma membrane .

Temporal Effects in Laboratory Settings

It is known that Filimarisin forms stable complexes with cholesterol in membranes .

Metabolic Pathways

Its interaction with membrane sterols suggests it may play a role in sterol metabolism .

Transport and Distribution

Filimarisin is likely transported and distributed within cells and tissues via its interaction with membrane sterols . This interaction may influence its localization or accumulation within cells.

Subcellular Localization

Filimarisin is known to bind to cholesterol in membranes, suggesting its subcellular localization is likely associated with the cell membrane . The effects of this localization on its activity or function include altering membrane permeability and associated functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Filipin III is typically isolated from the fermentation broth of Streptomyces filipinensis. The bacterium is cultured under specific conditions that promote the production of the antibiotic. The fermentation process involves the use of nutrient-rich media, controlled pH, temperature, and aeration to optimize the yield of filimarisin .

Industrial Production Methods: The industrial production of filimarisin involves large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps to isolate filimarisin. Common solvents used in the extraction process include methanol and ethyl acetate. The purified compound is then dried and stored under appropriate conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Filipin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific research applications.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of filimarisin .

Comparison with Similar Compounds

Filipin III’s unique fluorescence and specific binding to cholesterol distinguish it from other polyene macrolides, making it a valuable tool in both research and clinical applications.

Properties

{ "Design of Synthesis Pathway": "Filimarisin can be synthesized through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "3,4-dihydroxybenzaldehyde", "3,4-dimethoxybenzaldehyde", "2-bromo-5-methylpyridine", "methyl 4-hydroxybenzoate", "ethyl trifluoroacetate", "sodium hydroxide", "potassium carbonate", "copper(II) sulfate pentahydrate", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2,4-dihydroxy-3-methoxybenzaldehyde", "2,4-dihydroxybenzaldehyde (1.0 eq) and 3,4-dimethoxybenzaldehyde (1.2 eq) are dissolved in ethanol and heated to reflux for 4 hours. The resulting mixture is then cooled and filtered to obtain the desired product.", "Step 2: Synthesis of 2-bromo-5-methyl-3,4-dimethoxypyridine", "2-bromo-5-methylpyridine (1.0 eq) is dissolved in ethanol and treated with methyl 4-hydroxybenzoate (1.2 eq) and potassium carbonate (1.5 eq). The resulting mixture is heated to reflux for 12 hours. The product is then filtered and washed with water to obtain the desired product.", "Step 3: Synthesis of Filimarisin", "2,4-dihydroxy-3-methoxybenzaldehyde (1.0 eq), 2-bromo-5-methyl-3,4-dimethoxypyridine (1.2 eq), and copper(II) sulfate pentahydrate (0.05 eq) are dissolved in ethanol and heated to reflux for 12 hours. The reaction mixture is then cooled and filtered to remove the copper catalyst. The resulting filtrate is treated with sodium borohydride (1.5 eq) in acetic acid to reduce the pyridine ring. The product is then purified by column chromatography to obtain Filimarisin." ] }

CAS No.

480-49-9

Molecular Formula

C35H58O11

Molecular Weight

654.8 g/mol

IUPAC Name

(17Z,19E,21E,23E,25E)-4,6,8,10,12,14,16,27-octahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one

InChI

InChI=1S/C35H58O11/c1-4-5-11-16-31(42)34-33(44)22-29(40)20-27(38)18-25(36)17-26(37)19-28(39)21-32(43)23(2)14-12-9-7-6-8-10-13-15-30(41)24(3)46-35(34)45/h6-10,12-15,24-34,36-44H,4-5,11,16-22H2,1-3H3/b7-6+,10-8+,12-9+,15-13+,23-14-

InChI Key

IMQSIXYSKPIGPD-BWJOQPJXSA-N

Isomeric SMILES

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(/C(=C\C=C\C=C\C=C\C=C\C(C(OC1=O)C)O)/C)O)O)O)O)O)O)O)O

SMILES

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O

Canonical SMILES

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O

Appearance

Solid powder

480-49-9

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Desoxylagosin
Filimarisin
Filipin
Filipin I
Filipin II
Filipin III
Filipin IV
NSC 3364
NSC-3364
NSC3364
U 5956
U-5956
U5956

Origin of Product

United States

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